

An In-depth Technical Guide to Isopropoxyacetic Acid

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Compound of Interest

Compound Name: *Isopropoxyacetic acid*

Cat. No.: *B1297811*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropoxyacetic acid (CAS Number: 33445-07-7) is an ether carboxylic acid with potential applications in organic synthesis and as a building block in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via the Williamson ether synthesis, and a discussion of its potential, though not yet extensively documented, role in drug development. While specific biological activities and signaling pathways for **isopropoxyacetic acid** are not widely reported, this guide explores the known effects of related alkoxyacetic acids to provide a contextual understanding of its potential biological implications.

Chemical and Physical Properties

Isopropoxyacetic acid, also known as **2-isopropoxyacetic acid**, is a carboxylic acid containing an isopropyl ether group. Its fundamental properties are summarized below. It is important to distinguish **isopropoxyacetic acid** from its ester counterpart, isopropyl acetate, as they have distinct chemical and physical characteristics.

General Properties

Property	Value	Source
CAS Number	33445-07-7	[1][2]
Molecular Formula	C ₅ H ₁₀ O ₃	[2][3]
Molecular Weight	118.13 g/mol	[2][3]
IUPAC Name	2-isopropoxyacetic acid	

Physicochemical Data (Calculated)

Experimental data for many of the physicochemical properties of **isopropoxyacetic acid** are not readily available in the literature. The values presented in the following table are predominantly calculated from computational models and should be used as estimates.

Property	Value	Unit	Source
Boiling Point (T _{boil})	481.83	K	[3]
Melting Point (T _{fus})	264.09	K	[3]
Octanol/Water Partition Coefficient (logP _{oct/wat})	0.496	[3]	
Water Solubility (log ₁₀ WS)	-0.21	mol/l	[3]
Enthalpy of Vaporization (Δ _{vap} H°)	52.17	kJ/mol	[3]
Enthalpy of Fusion (Δ _{fus} H°)	12.06	kJ/mol	[3]
Critical Temperature (T _c)	657.66	K	[3]
Critical Pressure (P _c)	4151.61	kPa	[3]

Synthesis of Isopropoxyacetic Acid

A common and effective method for the synthesis of **isopropoxyacetic acid** is the Williamson ether synthesis.[4][5][6] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, isopropoxide reacts with a haloacetic acid, typically chloroacetic acid.

Reaction Scheme

The overall reaction is as follows:

Figure 1. Williamson Ether Synthesis Workflow for **Isopropoxyacetic Acid**.

Analytical Methods

The characterization and quantification of **isopropoxyacetic acid** can be achieved through various analytical techniques.

Spectroscopic Methods

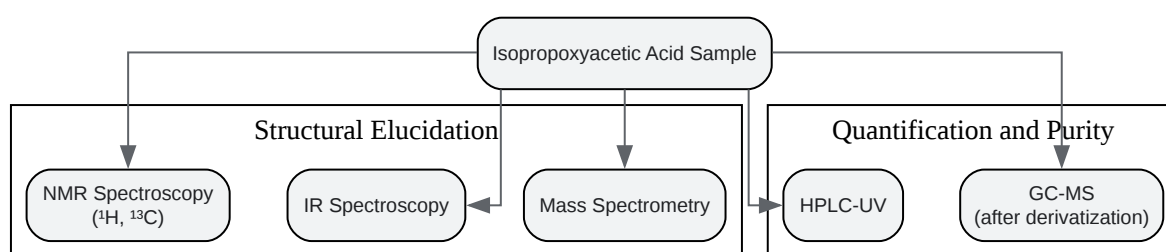
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for structural elucidation and purity assessment. The ^1H NMR spectrum would show characteristic signals for the isopropyl group (a doublet and a septet) and the methylene group adjacent to the ether oxygen and the carboxylic acid proton.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong, broad absorption band for the O-H stretch of the carboxylic acid (around $2500\text{--}3300\text{ cm}^{-1}$) and a sharp, strong absorption for the C=O stretch (around $1700\text{--}1725\text{ cm}^{-1}$). The C-O stretch of the ether will appear in the fingerprint region (around $1000\text{--}1200\text{ cm}^{-1}$).
- Mass Spectrometry (MS): MS can be used to determine the molecular weight and fragmentation pattern of **isopropoxyacetic acid**, aiding in its identification.

Chromatographic Methods

- Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of **isopropoxyacetic acid** (e.g., its methyl or ethyl ester), GC-MS is a powerful tool for separation and identification. Direct analysis of the free acid by GC can be challenging due to its polarity and may require derivatization.

- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a suitable method for the quantification of **isopropoxyacetic acid**. An acidic mobile phase is typically used to suppress the ionization of the carboxylic acid and achieve good peak shape.

Analytical Workflow Diagram



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Figure 2. Analytical Workflow for **Isopropoxyacetic Acid** Characterization.

Applications in Drug Development

While specific applications of **isopropoxyacetic acid** in marketed drugs are not prominent, its structure lends itself to several potential uses in medicinal chemistry and drug development, primarily as a promoiety in prodrug design.

Prodrug Strategies

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This approach is often used to improve the physicochemical or pharmacokinetic properties of a drug, such as solubility, stability, or membrane permeability. [7][8][9]

- Ester Prodrugs: The carboxylic acid group of **isopropoxyacetic acid** can be esterified with a hydroxyl or thiol group in a parent drug molecule. The resulting ester may have improved lipophilicity, which can enhance its absorption across biological membranes. Once absorbed, the ester bond can be cleaved by endogenous esterases to release the active drug. [10]*
- Improved Solubility: For highly lipophilic drugs, the incorporation of a polar moiety like

isopropoxyacetic acid can increase aqueous solubility, which is beneficial for parenteral formulations.

Rationale for Use as a Promoiety

The isopropoxy group provides a degree of lipophilicity that can be tailored. The ether linkage is generally stable under physiological conditions, ensuring that the promoiety remains intact until the ester linkage is cleaved. The small size of **isopropoxyacetic acid** is also advantageous, as large promoieties can negatively impact the overall properties of the prodrug.

Potential Biological Activities and Signaling Pathways

There is a lack of specific studies on the biological activities and signaling pathways directly modulated by **isopropoxyacetic acid**. However, research on related alkoxyacetic acids, which are metabolites of alkoxyethanols, provides some insights into their potential biological effects. It is important to note that the following information is based on related compounds and may not be directly applicable to **isopropoxyacetic acid**.

Hemolytic Effects of Alkoxyacetic Acids

Some alkoxyacetic acids have been shown to induce hemolytic anemia in animal models. [11]The proposed mechanism involves the disruption of the erythrocyte membrane. The hemolytic activity of these acids appears to be correlated with their lipophilicity. [11]

Toxicity of Haloacetic Acids

Haloacetic acids, which are structurally related to alkoxyacetic acids, are known disinfection byproducts in drinking water and have been shown to be cytotoxic and genotoxic. [12][13]Their toxicity is linked to their ability to inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis. [13]This inhibition disrupts cellular energy metabolism and can lead to oxidative stress.

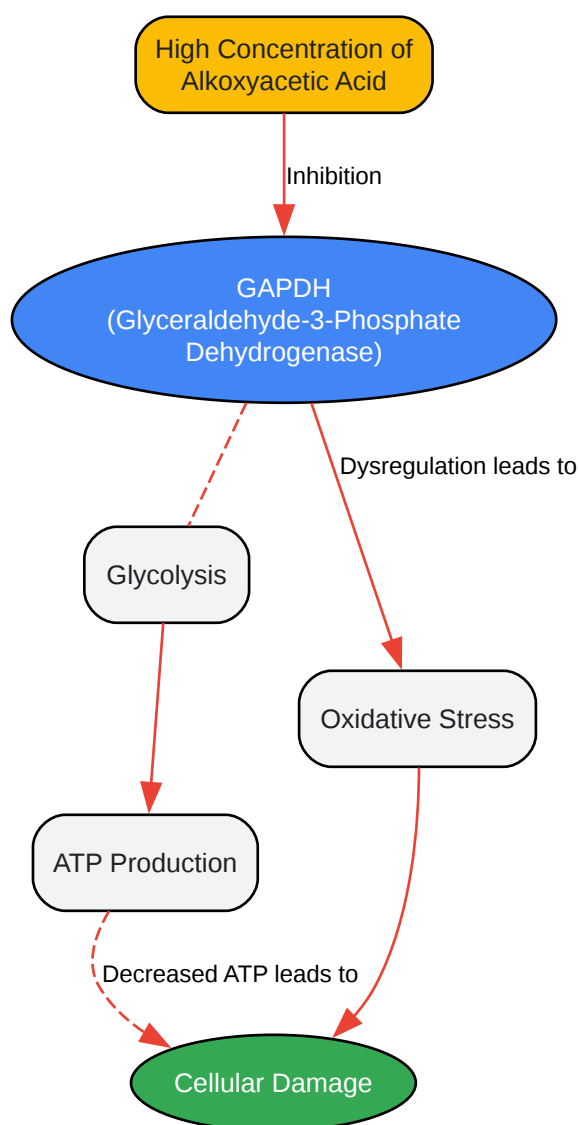
Herbicidal Activity of Phenoxyacetic Acid Derivatives

Derivatives of phenoxyacetic acid are widely used as herbicides. [14]These compounds mimic the action of natural plant growth hormones, leading to uncontrolled growth and ultimately the

death of the plant. While **isopropoxyacetic acid** is not a phenoxyacetic acid, this highlights that small modifications to the alkoxyacetic acid scaffold can result in significant biological activity.

Potential Signaling Pathway Involvement (Hypothetical)

Given the effects of related compounds on cellular metabolism, a hypothetical pathway that could be influenced by high concentrations of an alkoxyacetic acid is depicted below.



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Figure 3. Hypothetical Signaling Pathway of Alkoxyacetic Acid Toxicity.

Conclusion

Isopropoxyacetic acid is a simple ether carboxylic acid with established synthetic routes. While its physicochemical properties are not extensively documented through experimental studies, computational data provides useful estimates. The primary potential for this molecule in the field of drug development lies in its use as a promoiety for creating ester prodrugs to enhance the pharmacokinetic properties of parent drug molecules. Although direct biological activity data for **isopropoxyacetic acid** is scarce, the known effects of structurally related alkoxyacetic and haloacetic acids suggest potential interactions with fundamental cellular processes, such as erythrocyte membrane integrity and energy metabolism. Further research is warranted to fully elucidate the experimental properties, biological effects, and potential therapeutic applications of **isopropoxyacetic acid** and its derivatives.

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